molecular formula C20H24ClNO2 B259406 2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol

2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol

Cat. No.: B259406
M. Wt: 345.9 g/mol
InChI Key: CNZDVSVAODNGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol is an organic compound that features a morpholine ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol typically involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol
  • 2-(4-Fluorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol
  • 2-(4-Methylphenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol

Uniqueness

2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C20H24ClNO2/c21-19-8-6-18(7-9-19)20(23,16-17-4-2-1-3-5-17)10-11-22-12-14-24-15-13-22/h1-9,23H,10-16H2

InChI Key

CNZDVSVAODNGMJ-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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